molecular formula C20H32BNO6 B12939347 1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B12939347
M. Wt: 393.3 g/mol
InChI Key: FLJZMQVQEMZLOW-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps, including substitution reactions and the use of protecting groups. One common method involves the reaction of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium complexes to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents such as tetrahydrofuran and dioxane . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity . This property makes the compound valuable for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl and dioxaborolane moieties allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C20H32BNO6

Molecular Weight

393.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C20H32BNO6/c1-18(2,3)26-17(24)22-13-11-14(15(22)16(23)25-8)10-9-12-21-27-19(4,5)20(6,7)28-21/h11,13H,9-10,12H2,1-8H3

InChI Key

FLJZMQVQEMZLOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=C(N(C=C2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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